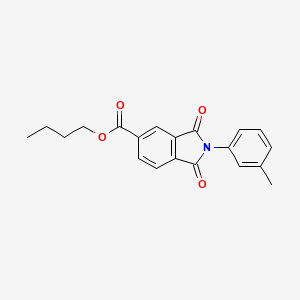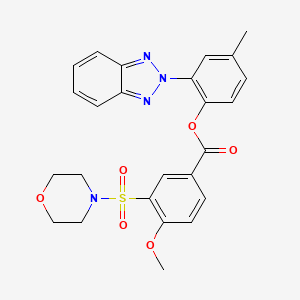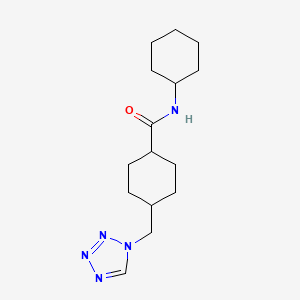![molecular formula C13H20NO6S- B14950685 N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate](/img/structure/B14950685.png)
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate is a complex organic compound with a unique structure that includes an ethyl group, a hydroxy group, a methoxy group, and a sulfamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the necessary functional groups.
Clemmensen Reduction: This reduction step is used to convert the acyl group into an alkyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-N-(2-hydroxy-3-methoxybenzyl)ethanaminium
- N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
Uniqueness
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .
Propriétés
Formule moléculaire |
C13H20NO6S- |
|---|---|
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate |
InChI |
InChI=1S/C13H21NO6S/c1-4-14(21(16,17)18)8-11(15)9-20-12-6-5-10(2)7-13(12)19-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18)/p-1 |
Clé InChI |
YUDYOOYVPWFNCP-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC(COC1=C(C=C(C=C1)C)OC)O)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)

![N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B14950622.png)
![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B14950628.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
![N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
![2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14950659.png)
